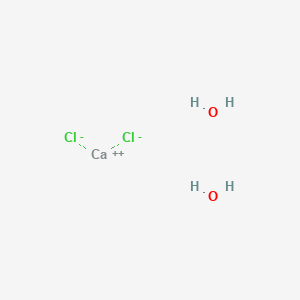

Calcium chloride, dihydrate

Descripción

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

Calcium chloride is an ionic compound of calcium and chlorine. It is highly soluble in water and it is deliquescent. It is a salt that is solid at room temperature, and it behaves as a typical ionic halide. It has several common applications such as brine for refrigeration plants, ice and dust control on roads, and in cement. It can be produced directly from limestone, but large amounts are also produced as a by-product of the Solvay process. Because of its hygroscopic nature, it must be kept in tightly-sealed containers.

Calcium Chloride is a crystalline, white substance, soluble in water, Calcium Chloride is the chloride salt of calcium, a bivalent metallic element with many crucial biological roles. Calcium is a major constituent of the skeleton but plays many roles as an intracellular and plasma ion as well. In medicine, calcium chloride is also used as a 10% solution in injection, for calcium replenishment. (NCI04)

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

See also: Chloride Ion (has active moiety); Calcium Cation (has active moiety) ... View More ...

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

Número CAS |

10035-04-8 |

Fórmula molecular |

CaCl2H2O |

Peso molecular |

129.00 g/mol |

Nombre IUPAC |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clave InChI |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

Impurezas |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

SMILES canónico |

O.[Cl-].[Cl-].[Ca+2] |

Punto de ebullición |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

Densidad |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Otros números CAS |

10035-04-8 |

Descripción física |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Números CAS relacionados |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

Solubilidad |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Origen del producto |

United States |

Historical Context of Calcium Chloride Dihydrate Research

While the anhydrous form of calcium chloride was synthesized as early as the 15th century, the systematic study and characterization of its various hydrates, including the dihydrate form, gained momentum with the advancement of analytical chemistry in the 19th and 20th centuries. Early research focused on its fundamental properties, such as its hygroscopic nature, solubility, and its role in various chemical reactions. The Solvay process, developed in the 1860s for producing soda ash, also yielded calcium chloride as a byproduct, making it more readily available for study and application. nih.govmarketresearchintellect.com

Significance of Calcium Chloride Dihydrate in Contemporary Chemical Science

Calcium chloride dihydrate is a white, odorless, crystalline solid. annexechem.comchemicalbook.com It is highly soluble in water and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. annexechem.comcrecompany.com This property makes it a valuable desiccant or drying agent in laboratory and industrial settings. annexechem.comemcochemicals.com The dissolution of calcium chloride dihydrate in water is an exothermic process, releasing heat. chemicalbook.commistralni.co.uk

The compound's ability to lower the freezing point of water makes it a key component in de-icing and anti-icing applications. marketresearchintellect.comannexechem.comemcochemicals.com In the realm of chemical synthesis, it serves as a source of calcium ions and as a catalyst in various organic reactions. chesci.commpbio.comresearchgate.net

Physicochemical Properties of Calcium Chloride Dihydrate

| Property | Value |

| Molecular Formula | CaCl₂·2H₂O mpbio.com |

| Molar Mass | 147.01 g/mol mistralni.co.uk |

| Appearance | White crystalline solid jjchemicals.co.in |

| Density | 1.835 g/cm³ mistralni.co.uk |

| Melting Point | 176 °C (decomposes) sigmaaldrich.com |

| Boiling Point | >1600 °C mistralni.co.uk |

| Solubility in Water | 745 g/L at 20°C mistralni.co.uk |

| pH (10% solution) | 8-12 mistralni.co.uk |

Hydration, Dehydration, and Thermochemical Behavior of Calcium Chloride Dihydrate

Fundamental Mechanisms of Hydration and Deliquescence

The interaction of calcium chloride dihydrate with atmospheric moisture is characterized by its hygroscopic and deliquescent nature. These properties are central to its application in various fields, such as dehumidification and dust control. crecompany.comabsortech.com

Calcium chloride is recognized as a highly hygroscopic material, meaning it readily attracts and absorbs water molecules from the surrounding environment. crecompany.comquora.com This strong affinity for moisture is attributed to its ionic nature, where the electrostatic forces between the calcium (Ca²⁺) and chloride (Cl⁻) ions and the polar water molecules drive the absorption process. crecompany.com The anhydrous form of calcium chloride has a greater capacity for water absorption compared to its hydrated counterparts, as the hydrated forms have already incorporated water into their crystal lattice. quora.com

The process of moisture absorption is dynamic and dependent on the ambient relative humidity (RH). As the RH of the surrounding air increases, a concentrated solution of calcium chloride will absorb more moisture. ingredi.com Conversely, if the ambient humidity decreases, water will evaporate from the solution. ingredi.com This ability to attract and retain water makes calcium chloride an effective desiccant. wikipedia.org The moisture absorption is also a mechanism to reduce lattice strain within the crystal structure, particularly at lower temperatures. researchgate.net

Deliquescence is the process where a hygroscopic substance absorbs enough moisture from the atmosphere to dissolve and form an aqueous solution. crecompany.comquora.com Calcium chloride dihydrate exhibits this behavior, transitioning from a solid to a liquid brine as it absorbs water vapor. crecompany.comabsortech.com This phenomenon occurs when the vapor pressure of the formed aqueous solution is less than the partial pressure of water vapor in the air. quora.com

For instance, at a typical summer temperature of 30°C (85°F), the water vapor pressure required to liquefy calcium chloride is 7 mmHg, which corresponds to a relative humidity of only 22%. ingredi.com Since ambient summer humidity is often higher than this value, solid calcium chloride will typically absorb atmospheric water and dissolve. ingredi.com Once an aqueous solution is formed, it can persist in a metastable, supersaturated state. The recrystallization of this liquid, a process known as efflorescence, does not happen until very low relative humidity values are reached, on average around 3.9 ± 2.4% RH. researchgate.net

Dehydration Processes and Intermediate Hydrates

The dehydration of calcium chloride dihydrate is a multi-step process involving the formation of intermediate hydrates before reaching the anhydrous state. This behavior is critical for applications such as thermochemical energy storage.

Thermogravimetric analysis (TGA) reveals that the dehydration of calcium chloride dihydrate is not a single-step event but proceeds through a series of mass losses corresponding to the removal of water molecules. The process typically shows two main endothermic dehydration steps. imrjournal.info The exact temperatures of these steps can vary depending on factors like the heating rate and the partial pressure of water vapor. researchgate.net

Table 1: Dehydration Steps of Calcium Chloride Dihydrate from TGA

| Dehydration Step | Temperature Range (°C) | Mass Loss Event | Resulting Product(s) |

|---|---|---|---|

| First Step | ~25 - 115 | Removal of crystalline water | Mixture of monohydrate and anhydrous calcium chloride |

| Second Step | ~115 - 150 | Dehydration of monohydrate | Anhydrous calcium chloride |

Data sourced from high-temperature X-ray diffraction and TGA/DTA analysis. researchgate.netimrjournal.info

During the dehydration and hydration cycles of calcium chloride, several hydrate (B1144303) phases can be identified. At room temperature (around 25°C), calcium chloride can exist as a mixture of tetrahydrate (CaCl₂·4H₂O) and dihydrate (CaCl₂·2H₂O). researchgate.netimrjournal.info The hexahydrate (CaCl₂·6H₂O) is another stable hydrate form. wikipedia.orgosi-univers.org

The dehydration pathway of calcium chloride dihydrate (CaCl₂·2H₂O) proceeds through the formation of calcium chloride monohydrate (CaCl₂·H₂O) as an intermediate. imrjournal.inforsc.org The first dehydration step, occurring at around 115°C, results in a mixture of the monohydrate and anhydrous calcium chloride. researchgate.net The complete removal of crystalline water to form the anhydrous salt is achieved at approximately 150°C. researchgate.netimrjournal.info The dehydration of the hexahydrate and tetrahydrate is more complex as their melting points are below their decomposition temperatures, leading to the formation of a liquid solution before dehydration. researchgate.net The dihydrate is reported to form from these higher hydrates at temperatures slightly below 353 K (80°C) when the water partial pressure is low. researchgate.net

The stability of the various hydrated and anhydrous forms of calcium chloride is intrinsically linked to their microstructure. High-temperature X-ray diffraction studies have shown that upon complete dehydration around 150°C, two different phases of anhydrous calcium chloride can form, one with a larger unit cell volume (0.324 nm³) and a more stable one with a smaller unit cell volume (0.168 nm³). researchgate.net

The relative stability of the different phases is determined by factors such as lattice strain, crystallite size, and unit cell volume. researchgate.net A more stable calcium chloride product is generally characterized by lower lattice strain, larger crystallite size, and a smaller unit cell volume. researchgate.net The crystal system for most calcium chloride hydrates, including the dihydrate and monohydrate, is orthorhombic, while the tetrahydrate has a triclinic crystal system. imrjournal.info The addition of calcium chloride can also influence the microstructure and hydration kinetics of other materials, such as accelerating the formation of calcium silicate (B1173343) hydrate in cement pastes. acs.orgresearchgate.net

Table 2: Crystallographic Data of Calcium Chloride Hydrates

| Hydrate Form | Crystal System | Unit Cell Volume (ų) |

|---|---|---|

| Dihydrate (CaCl₂·2H₂O) | Orthorhombic | 530 |

| Tetrahydrate (CaCl₂·4H₂O) | Triclinic | 328 |

Data sourced from high-temperature X-ray diffraction analysis. imrjournal.info

Thermochemical Energy Storage Applications of Calcium Chloride Dihydrate

The reversible hydration and dehydration of calcium chloride, particularly the transition involving calcium chloride dihydrate (CaCl₂·2H₂O), presents a promising avenue for thermochemical energy storage (TCES). This technology stores energy within chemical bonds, offering high energy densities and the potential for long-term, loss-free storage, which is particularly advantageous for applications like seasonal storage of solar heat and industrial waste heat recovery. researchgate.netresearchgate.netscu.edu

Enthalpy Change of Solution and Exothermic Hydration

Conversely, when an already hydrated form of calcium chloride, such as the dihydrate or hexahydrate, dissolves in water, the process is endothermic, meaning it absorbs heat from the surroundings, causing the temperature of the solution to decrease. alb42.de This occurs because the highly exothermic step of ion hydration has already largely taken place to form the crystalline hydrate. The dissolution of the hydrated salt mainly involves breaking the crystal lattice of the hydrate, which requires an input of energy.

The hydration reaction itself, where anhydrous or a lower hydrate of calcium chloride reacts with water vapor to form a higher hydrate like the dihydrate, is the key exothermic process utilized in thermochemical energy storage. researchgate.net The energy released is the difference in the enthalpy of formation between the products and reactants.

Data sourced from Chemistry LibreTexts. libretexts.orglibretexts.org

Calcium Chloride Dihydrate as a Thermochemical Storage Material

Calcium chloride and its hydrates are considered excellent candidates for thermochemical energy storage due to several key properties. The material is inexpensive, widely available, and relatively non-toxic. greenbuildingadvisor.comresearchgate.net The reversible reaction between its anhydrous, monohydrate, and dihydrate forms allows for the storage and release of thermal energy at temperatures suitable for applications like building heating. researchgate.netresearchgate.net

The energy storage process involves two main steps:

Charging (Dehydration): Heat, typically from solar collectors or industrial waste, is applied to calcium chloride dihydrate. This endothermic reaction drives off water molecules, converting the dihydrate to a lower hydrate or anhydrous calcium chloride and storing the energy in the chemical bonds. The dehydration of CaCl₂·2H₂O to CaCl₂·H₂O occurs at around 81°C, with further dehydration to the anhydrous form at higher temperatures (around 110°C). acs.org

Discharging (Hydration): When heat is needed, the anhydrous or monohydrate material is exposed to water vapor. This triggers an exothermic hydration reaction, releasing the stored heat and reforming the dihydrate. researchgate.netscu.edu

The system's ability to store energy without thermal loss over long periods is a significant advantage over sensible and latent heat storage. scu.edu Research has shown that thermochemical systems based on calcium chloride can achieve high energy storage densities. For instance, calculated energy densities for calcium chloride-based materials can reach up to 1.47 GJ/m³. udl.catctherm.com

Table 2: Hydration/Dehydration Transitions of Calcium Chloride

| Reaction | Temperature Range (°C) | Process |

|---|---|---|

| CaCl₂·2H₂O → CaCl₂·H₂O + H₂O | ~81 - 110 | Endothermic (Charging) |

| CaCl₂·H₂O → CaCl₂ + H₂O | >110 | Endothermic (Charging) |

| CaCl₂ + 2H₂O → CaCl₂·2H₂O | ~45 - 70 | Exothermic (Discharging) |

Data sourced from ACS Publications. acs.org

Cycling Stability and Reversibility in Thermochemical Systems

For practical application in TCES, the reversibility and stability of the hydration and dehydration cycles are critical. Pure salt hydrates, including calcium chloride, often suffer from issues like particle agglomeration, sintering, and deliquescence (dissolving in its own absorbed water), which can degrade performance over multiple cycles. researchgate.netctherm.comiaea.org

To overcome these challenges, various strategies have been developed:

Composite Materials: One effective approach is to impregnate a porous host matrix, such as vermiculite (B1170534), with calcium chloride. This "salt in matrix" (SIM) approach helps to distribute the salt, prevent agglomeration, and improve vapor transport. Studies on CaCl₂-impregnated vermiculite have shown consistent volumetric energy density and temperature changes over multiple cycles. mdpi.comresearchgate.net

Suspension Systems: Investigating the reaction in a suspension with an inert liquid, like mineral oil, has also shown promise. This method prevents particle agglomeration and has demonstrated stable performance for over 20 charging and discharging cycles. researcher.life

Microencapsulation: Encapsulating calcium chloride within hydrophobic silica (B1680970) nanoparticles has been shown to prevent leakage and maintain stability for at least 30 cycles, while achieving exceptionally high energy storage densities. ctherm.com

Research indicates that with these modifications, the calcium chloride system demonstrates good reversibility. researchgate.net For example, experiments have shown stable performance for 20-22 cycles without significant degradation in storage capacity, confirming its potential as a reliable medium for thermochemical energy storage. researchgate.netresearcher.life

Synthesis and Preparation Methodologies of Calcium Chloride Dihydrate

Industrial and Laboratory Synthesis Routes

The production of calcium chloride dihydrate is dominated by two principal routes: direct synthesis from natural resources and recovery from industrial processes.

Production from Limestone and Hydrochloric Acid

A primary and widely utilized method for synthesizing calcium chloride is the reaction of calcium carbonate (CaCO₃), sourced from limestone, with hydrochloric acid (HCl). 888chem.commarketresearchintellect.comatamanchemicals.com This process can also be carried out using calcium hydroxide (B78521) (Ca(OH)₂). atamanchemicals.combrenntag.com The fundamental reaction involves neutralizing hydrochloric acid with calcium carbonate to yield calcium chloride, water, and carbon dioxide. quora.com

The process generally involves the following steps:

Reaction: Limestone powder is reacted with hydrochloric acid in a reaction cylinder. google.compatsnap.com A typical ratio involves mixing hydrochloric acid (31%) and limestone powder in a 2.2:1 proportion with agitation to generate an acidic calcium chloride solution. google.compatsnap.com

Purification: The resulting solution is transferred to a clarifying tank. Milk of lime (calcium hydroxide slurry) is added to adjust the pH of the solution to a range of 8.9 to 9. This step precipitates impurities such as iron hydroxide and magnesium hydroxide. google.compatsnap.com In some processes, the solution is boiled, allowed to settle, and filtered before pH adjustment. google.com

Filtration: After clarification, the solution is filtered to remove the precipitated impurities. patsnap.comgoogle.com

Evaporation and Crystallization: The purified filtrate is then heated to temperatures between 172-174°C for evaporation. patsnap.com As the solution concentrates and cools, calcium chloride dihydrate crystallizes out. 888chem.com

Drying: The crystals are subsequently dried at temperatures ranging from 200-240°C to obtain the final calcium chloride dihydrate product. patsnap.com

By-product Recovery from Industrial Processes (e.g., Solvay Process)

In this process, ammonia (B1221849) is recovered by treating ammonium (B1175870) chloride with calcium hydroxide. The resulting by-product is a solution containing calcium chloride. doubtnut.com This effluent from the ammonia recovery stage also contains unreacted sodium chloride, which needs to be separated. google.com

The recovery and purification of calcium chloride from the Solvay process waste stream typically involves:

Evaporation and Crystallization: The waste liquor is concentrated by evaporation. This leads to the crystallization of sodium chloride, which can be removed. google.com

Further Concentration: The remaining calcium chloride solution is further concentrated.

Flake Formation: The concentrated solution is then processed to form flakes of calcium chloride dihydrate with a purity of 78-80%. grin.com This can be further dried to produce anhydrous calcium chloride. grin.com

This recovery process is crucial for the economics of the Solvay process and for mitigating the environmental impact of its waste streams. google.comgoogle.com

Controlled Crystallization and Purification Techniques

The purity and crystal size of calcium chloride dihydrate are critical for its various applications. Controlled crystallization and purification are therefore essential steps in its production.

During the synthesis from limestone and hydrochloric acid, after the initial reaction, the solution undergoes purification. This involves adding milk of lime to raise the pH and precipitate impurities like iron and magnesium hydroxides. google.compatsnap.com Subsequent filtration removes these solid impurities. google.com

For pharmaceutical-grade calcium chloride, a more rigorous purification process is employed. This can involve soaking light calcium carbonate in pure water, followed by centrifugation. google.com The purified carbonate is then reacted with hydrochloric acid. The resulting calcium chloride solution undergoes multiple pH adjustments and filtrations to ensure high purity. google.com

The crystallization process itself is a key purification step. By carefully controlling the cooling rate and stirring speed during crystallization, it is possible to obtain calcium chloride dihydrate crystals with a uniform particle size and high purity. 888chem.com Centrifugation is then used to separate the crystals from the mother liquor, followed by washing with purified water to remove any remaining surface impurities. 888chem.com Finally, the crystals are dried at an appropriate temperature. 888chem.com

For calcium chloride recovered from the Solvay process, purification methods such as recrystallization and adsorption using materials like clinoptilolite can be employed to increase the purity of the final product. researchgate.net

Table 1: Key Parameters in Calcium Chloride Dihydrate Synthesis

| Parameter | Limestone & HCl Method | Solvay Process By-product |

|---|---|---|

| Primary Reactants | Calcium Carbonate (Limestone), Hydrochloric Acid | Ammonium Chloride, Calcium Hydroxide (from Limestone) |

| Purification pH | 8.9 - 9 | Variable, involves crystallization |

| Key Impurities Removed | Iron Hydroxide, Magnesium Hydroxide | Sodium Chloride |

| Crystallization Temperature | Evaporation at 172-174°C, followed by cooling | Concentration by evaporation |

| Final Product Purity | High, can be pharmaceutical grade | Typically 78-80% (dihydrate flakes) |

Synthesis of Related Calcium Compounds Utilizing Calcium Chloride Dihydrate Precursors (e.g., Calcium Hydroxide Nanoparticles)

Calcium chloride dihydrate serves as a valuable precursor for the synthesis of other important calcium compounds, notably calcium hydroxide nanoparticles (nanolime). These nanoparticles have applications in various fields, including the preservation of cultural heritage.

One method for synthesizing calcium hydroxide nanoparticles involves a chemical precipitation reaction in a supersaturated aqueous solution. scirp.org In this process, a sodium hydroxide (NaOH) solution is added dropwise to a heated aqueous solution of calcium chloride dihydrate. scirp.orggoogle.com The high temperature and slow mixing favor the nucleation of Ca(OH)₂, leading to the formation of nanosized particles. scirp.org

Another innovative method utilizes an anion exchange resin. In this process, an aqueous solution of calcium chloride dihydrate is reacted with an anionic resin in its hydroxide (OH⁻) form. google.comgoogle.comscirp.org This ion exchange process, where chloride ions are exchanged for hydroxide ions, leads to the precipitation of pure calcium hydroxide nanoparticles. scirp.org This method is advantageous as it is rapid and does not require extensive purification steps to remove secondary products. scirp.org

Calcium chloride dihydrate is also a precursor in the synthesis of calcium oxide (CaO) nanoparticles. pakbs.org Here, an aqueous solution of calcium chloride dihydrate is reacted with sodium hydroxide to precipitate calcium hydroxide, which is then calcined at high temperatures (e.g., 600°C) to decompose it into calcium oxide nanoparticles. pakbs.org

Optimization of Preparation Methods for Specific Hydrates (e.g., Hexahydrate from Dihydrate)

Calcium chloride can exist in several hydrated forms, including the dihydrate (CaCl₂·2H₂O) and the hexahydrate (CaCl₂·6H₂O). The conversion between these hydrates is crucial for specific applications, such as phase change materials for thermal energy storage.

The preparation of calcium chloride hexahydrate from the dihydrate can be achieved by dissolving calcium chloride dihydrate in distilled water to achieve the correct stoichiometry. mdpi.com The molar mass of calcium chloride dihydrate is approximately 147 g/mol , and to form the hexahydrate, additional water is required. mdpi.com

Two methods can be employed for this conversion:

Heating Method: A mixture of calcium chloride dihydrate and the requisite amount of distilled water is heated to around 60°C until it completely melts. mdpi.com The solution is then stirred to ensure uniformity and allowed to cool, often being placed in a refrigerator to facilitate crystallization of the hexahydrate. mdpi.com

No-Heating Method: To minimize water evaporation, the dihydrate and water can be mixed at room temperature. The exothermic nature of the dissolution raises the temperature, aiding the process. Continuous stirring is applied until a complete melt is achieved. mdpi.com

Temperature control is a critical factor in obtaining the desired hydrate (B1144303). For instance, to obtain calcium chloride hexahydrate crystals, evaporation in a vacuum evaporator followed by rapid chilling is a potential method, with careful temperature control needed to avoid the formation of the tetrahydrate. quora.com Heating the hexahydrate above 30°C will cause it to melt in its own water of crystallization, and further heating leads to the formation of the dihydrate and then the monohydrate. brenntag.com

Advanced Applications of Calcium Chloride Dihydrate in Materials Science and Engineering

Cementitious Materials and Concrete Science

In concrete science, calcium chloride dihydrate is well-known as a chemical accelerator, modifying the properties of fresh and hardened concrete.

Influence on Setting Time and Hydration Kinetics

Calcium chloride dihydrate is a widely used and cost-effective chemical accelerator in concrete. nih.govuomustansiriyah.edu.iq Its primary function is to expedite the setting and hardening process, which is particularly beneficial in cold weather concreting as it can counteract the delays in hydration caused by low temperatures. nih.govuomustansiriyah.edu.iq The addition of calcium chloride dihydrate significantly reduces both the initial and final setting times of cement paste. canada.canih.gov As the concentration of calcium chloride increases, the setting periods are progressively shortened. canada.ca For instance, research has shown that increasing amounts of CaCl₂·2H₂O lead to a corresponding decrease in the setting time of neat cement paste. canada.ca However, excessive amounts, such as 4%, can lead to a very rapid set, which is often impractical. canada.ca

The acceleration of setting is a direct consequence of the increased rate of cement hydration. nih.gov Calcium chloride enhances the rate at which cement compounds, particularly the silicate (B1173343) phases, hydrate (B1144303). canada.ca Isothermal calorimetry studies have confirmed the role of CaCl₂ in accelerating the hydration reactions of cement. nih.gov The mechanism involves an increased rate of reaction in the cement-water system, which is crucial for early strength development. canada.ca This acceleration allows concrete to achieve a desired strength in a shorter period; for example, concrete with CaCl₂ might reach a specific strength in 1 day, whereas a reference concrete might take 3 to 3.5 days. canada.ca The heat of hydration is also affected, with calcium chloride increasing the rate at which heat is evolved from all types of cement. nist.gov Specifically, it has been found to increase the heat contributed by dicalcium silicate and tetracalcium aluminoferrite within the first 24 hours. nist.gov

Table 1: Effect of Calcium Chloride on Concrete Properties

| Property | Effect of Calcium Chloride Addition | Citation |

|---|---|---|

| Setting Time | Decreases initial and final setting times. | uomustansiriyah.edu.iqcanada.canih.govresearchgate.netgovinfo.gov |

| Early Strength | Increases early-age strength development. | nih.govcanada.cagovinfo.gov |

| Hydration Rate | Accelerates cement hydration reactions. | nih.govcanada.ca |

| Heat Evolution | Increases the rate of heat evolution. | nist.gov |

Formation of Calcium Oxychloride and its Microstructural Effects

When concrete is exposed to high concentrations of chloride-based deicing salts like calcium chloride, a deleterious chemical reaction can occur, leading to the formation of an expansive phase known as calcium oxychloride (3Ca(OH)₂·CaCl₂·12H₂O). bohrium.comnih.gov This compound forms from the reaction between calcium chloride and calcium hydroxide (B78521) (Ca(OH)₂), a primary hydration product present in the cementitious matrix. bohrium.comnih.govresearchgate.netiastate.edu The formation of calcium oxychloride is a significant concern for the durability of concrete pavements in cold regions, as it can cause substantial damage, including cracking and deterioration at joints. nih.govresearchgate.net

Freeze-Thaw Damage Mitigation and Mechanisms

The role of calcium chloride dihydrate in the freeze-thaw resistance of concrete is complex. At early ages, its ability to accelerate hardening and reduce the amount of free water in the mixture provides increased resistance to damage from early frost attack. uomustansiriyah.edu.iqresearchgate.net This rapid strength gain means the concrete must be protected from cold weather for a shorter duration. canada.ca

However, at later ages, concrete containing calcium chloride can exhibit reduced resistance to freezing and thawing. uomustansiriyah.edu.iq The damage is not primarily due to calcium chloride acting as an antifreeze at normal dosages, as the depression of the freezing point of water is negligible. canada.ca Instead, the long-term damage is associated with the chemical interactions between the deicing salt and the cementitious matrix. nih.gov One of the key mechanisms is the formation of the expansive and deleterious calcium oxychloride phase, which can cause internal cracking and damage. bohrium.comnih.govresearchgate.net The interaction between Ca(OH)₂ in the hydrated cement paste and the CaCl₂ solution alters the chemical behavior from a simple water-salt system, making the concrete susceptible to damage at temperatures above the typical freezing point of water. nih.govresearchgate.net Furthermore, the use of chloride-based deicers can lead to physical damage from salt crystallization within the pores, creating internal stress. nih.gov

Soil Stabilization and Geotechnical Engineering

Calcium chloride dihydrate is utilized in geotechnical engineering to improve the properties of problematic soils, particularly expansive clays.

Enhancing Geotechnical Properties of Expansive Soils

Expansive soils are characterized by their tendency to undergo significant volume changes with variations in moisture content, posing a threat to the stability of structures built upon them. researchgate.netsemanticscholar.org Chemical stabilization using calcium chloride has proven to be an effective method for improving the engineering properties of these soils. semanticscholar.orgmdpi.com The addition of calcium chloride to expansive soils leads to a significant reduction in their swelling potential and swelling pressure. semanticscholar.orgmdpi.comexeter.ac.ukresearcher.life

Research has demonstrated that treatment with calcium chloride can decrease the plasticity index of expansive clays, a key indicator of their shrink-swell behavior. researchgate.net Furthermore, the unconfined compressive strength (qu) and the California Bearing Ratio (CBR) of the soil are enhanced, indicating an increase in soil strength. semanticscholar.orgresearchgate.net The maximum dry density of the soil also tends to increase while the optimum moisture content decreases. semanticscholar.org The effectiveness of the treatment often improves with the curing time, allowing the chemical reactions to proceed. semanticscholar.orgresearchgate.net For example, one study found that after 28 days of curing, a calcium chloride treatment resulted in an 80% reduction in swelling potential and a 50% reduction in swelling pressure, while the CBR value increased from 2.11% to 8.32%. semanticscholar.org

Table 2: Impact of Calcium Chloride (with 2% Cement) on Expansive Soil Properties

| CaCl₂ Content | Reduction in Swell Potential | Reduction in Swelling Pressure | Citation |

|---|---|---|---|

| 4% | 8% | 28% | mdpi.com |

| 8% | 25% | 37.4% | mdpi.com |

Mechanisms of Swelling Potential Reduction

The primary mechanism by which calcium chloride reduces the swelling potential of expansive soils is through cation exchange and alteration of the clay-water interaction. researchgate.netiosrjournals.org Expansive soils typically contain clay minerals like montmorillonite, which have a high capacity for cation exchange and a strong affinity for water. exeter.ac.uk

When a calcium chloride solution is introduced to the soil, the divalent calcium ions (Ca²⁺) from the salt solution replace the monovalent cations (like sodium, Na⁺) that are naturally adsorbed on the surface of the clay particles. This cation exchange process leads to a reduction in the thickness of the diffuse double layer surrounding the clay particles. A thinner double layer results in reduced inter-particle repulsion and a lower affinity for water, thereby decreasing the soil's tendency to swell. researchgate.net The water that is drawn out reduces the clay's affinity for water. researchgate.net By providing a sufficient amount of calcium, the stabilizer fundamentally alters the electrochemical environment around the clay particles, which governs their behavior. researchgate.net

Novel Material Development

The versatility of calcium chloride dihydrate as a component in material synthesis is demonstrated in its use in creating innovative solvents, hydrogels, and porous polymers.

Formation of Natural Deep Eutectic Solvents (NADES) with Glycerin

A notable application of calcium chloride dihydrate is in the formation of Natural Deep Eutectic Solvents (NADES), a new class of green and sustainable solvents. bohrium.com When combined with a hydrogen bond donor like glycerin, calcium chloride dihydrate acts as the hydrogen bond acceptor, forming a eutectic mixture that is liquid at room temperature. imist.ma These NADES are gaining attention as environmentally friendly alternatives to conventional organic solvents due to their low toxicity, biodegradability, and low cost. bohrium.comimist.ma

Research into a NADES composed of calcium chloride and glycerin has demonstrated its potential in various industrial applications, particularly as a multifunctional drilling mud additive. d-nb.inforesearchgate.net Studies have shown that this specific NADES can significantly improve the rheological properties of drilling mud, inhibit hydrate formation by up to 80%, and suppress shale swelling by an impressive 62.8%. d-nb.inforesearchgate.net The thermophysical properties of this NADES, including its density, viscosity, and surface tension, have been systematically investigated, highlighting its versatility for use in diverse industries such as pharmaceuticals, biotechnology, and material synthesis. imist.maimist.ma

Table 1: Performance of Calcium Chloride-Glycerin NADES as a Drilling Mud Additive

| Property | Finding | Source |

|---|---|---|

| Hydrate Formation Inhibition | Up to 80% | d-nb.inforesearchgate.net |

| Shale Swelling Inhibition | 62.8% | d-nb.inforesearchgate.net |

| Shale Recovery Improvement | 84.1% | d-nb.inforesearchgate.net |

| Mud Filtrate Reduction | 28% | d-nb.inforesearchgate.net |

Application in Hydrogel Synthesis (e.g., Poly(vinyl alcohol) hydrogels)

Calcium chloride dihydrate plays a crucial role as a cross-linking agent in the synthesis of hydrogels, particularly those based on poly(vinyl alcohol) (PVA) and natural polymers like sodium alginate. scientificlabs.co.ukresearchgate.net In these hybrid hydrogels, calcium ions (Ca²⁺) from the dissolved calcium chloride facilitate ionic cross-linking of the alginate polymer chains. researchgate.net This process, often combined with physical cross-linking methods like freeze-thawing for the PVA component, creates a stable three-dimensional polymer network. researchgate.netresearchgate.net

The resulting hydrogels exhibit tunable properties and have potential applications in biomedicine, such as for wound healing and as scaffolds for bone regeneration. nih.gov By adjusting the pH during the cross-linking process with calcium chloride, it is possible to promote the in situ mineralization of calcium phosphates like dicalcium phosphate (B84403) dihydrate and hydroxyapatite (B223615) within the hydrogel structure, further enhancing its bioactivity. nih.gov The concentration of the calcium chloride solution and the composition of the cross-linking solution are key factors that influence the internal structure, pore size, and mechanical properties of the final hydrogel beads. researchgate.netresearchgate.net

Role in Emulsion-Templated Porous Polymers (PolyHIPEs)

In the fabrication of emulsion-templated porous polymers, known as polyHIPEs, calcium chloride dihydrate is instrumental. PolyHIPEs are synthesized by polymerizing a high internal phase emulsion (HIPE), which is an emulsion where the internal (dispersed) phase constitutes a large volume fraction (typically >74%). mdpi.com An aqueous solution of calcium chloride is commonly used as the internal phase of these emulsions. acs.orgrsc.orgresearchgate.net

The organic, or continuous, phase consists of monomers (like styrene (B11656) and divinylbenzene), a cross-linker, and a surfactant. mdpi.com After the emulsion is formed, the continuous phase is polymerized around the aqueous droplets. acs.org Subsequent removal of the water and the calcium chloride salt template by washing leaves behind a highly porous, interconnected polymer structure. acs.org The resulting polyHIPE materials possess a hierarchical pore structure, making them suitable for applications such as filters, chromatography stationary phases, and scaffolds for cell immobilization. mdpi.comacs.org The presence of calcium chloride in the aqueous phase helps to stabilize the emulsion before and during polymerization. mdpi.com

Advanced Adsorbents and Dehumidification Technologies

The inherent ability of calcium chloride dihydrate to attract and hold water molecules makes it a key component in modern dehumidification and adsorption technologies.

Hygroscopic Properties in Dehumidification Systems

Calcium chloride dihydrate is a powerful hygroscopic material, meaning it readily attracts and absorbs water molecules from the surrounding environment. crecompany.com This property is central to its function as a desiccant in dehumidification systems. annexechem.com The process, known as deliquescence, involves the solid salt absorbing so much atmospheric moisture that it dissolves into a liquid brine solution. crecompany.com

Due to its strong affinity for water, calcium chloride is highly effective at reducing humidity even in low-humidity environments. annexechem.comquora.com Unlike mechanical dehumidifiers, this process requires no energy input to capture moisture, making it an energy-efficient and cost-effective solution for protecting sensitive goods like electronics and pharmaceuticals from humidity damage during storage and shipping. crecompany.comannexechem.com

Performance of Composite Adsorbents for Water Adsorption

To enhance its practical application and overcome issues like agglomeration and poor heat transfer, calcium chloride is often incorporated into porous host matrices to create composite adsorbents. rsc.org These composites demonstrate superior water adsorption performance for applications ranging from thermal energy storage to atmospheric water harvesting. mdpi.comresearchgate.net

Table 2: Water Adsorption Performance of Various Calcium Chloride Composite Adsorbents

| Composite Adsorbent | Matrix Material | Maximum Water Adsorption Capacity (g/g) | Source |

|---|---|---|---|

| CS6 | Activated Carbon | 1.1 | researchgate.net |

| YMB55-CaCl₂(10) | Rock Wool Board | 0.6 | mdpi.com |

| ACF-Ca30 | Activated Carbon Fiber | 1.7 | nih.gov |

| CaCl₂/MWNT | Multi-walled Carbon Nanotubes | - | rsc.org |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Acetone | C₃H₆O |

| Activated Carbon | C |

| Azobisisobutyronitrile | C₈H₁₂N₄ |

| Boric acid | H₃BO₃ |

| Calcium chloride | CaCl₂ |

| Calcium chloride dihydrate | CaCl₂·2H₂O |

| Calcium hydroxide | Ca(OH)₂ |

| Calcium phosphate | Ca₃(PO₄)₂ |

| Carbon dioxide | CO₂ |

| Chlorine | Cl₂ |

| Copper sulfate (B86663) | CuSO₄ |

| Dicalcium phosphate dihydrate | CaHPO₄·2H₂O |

| Divinylbenzene | C₁₀H₁₀ |

| Ethanol | C₂H₅OH |

| Glutaraldehyde | C₅H₈O₂ |

| Glycerin (Glycerol) | C₃H₈O₃ |

| Glycidyl methacrylate | C₇H₁₀O₃ |

| Hydrochloric acid | HCl |

| Hydroxyapatite | Ca₅(PO₄)₃(OH) |

| Lithium chloride | LiCl |

| Methylene blue | C₁₆H₁₈ClN₃S |

| N-hexanoyl-L-homoserine lactone | C₁₀H₁₇NO₃ |

| Poly(vinyl alcohol) | (C₂H₄O)n |

| Polylactic acid | (C₃H₄O₂)n |

| Polystyrene | (C₈H₈)n |

| Potassium chloride | KCl |

| Potassium persulfate | K₂S₂O₈ |

| Sodium alginate | (C₆H₇NaO₆)n |

| Sodium hydroxide | NaOH |

| Sodium nitrate | NaNO₃ |

| Sodium sulfate | Na₂SO₄ |

| Styrene | C₈H₈ |

| Sudan III | C₂₂H₁₆N₄O |

| Tert-butyl acrylate | C₇H₁₂O₂ |

| Vinyl benzyl (B1604629) chloride | C₉H₉Cl |

Biochemical and Biotechnological Research Applications of Calcium Chloride Dihydrate

Protein Crystallization Facilitation

Calcium chloride dihydrate is frequently employed as a precipitant in the crystallization of proteins, a critical step for elucidating their three-dimensional structures through X-ray diffraction. scientificlabs.co.uk The process of protein crystallization involves carefully manipulating the solubility of a protein solution to induce the formation of a well-ordered crystal lattice. Calcium ions can facilitate this process through several mechanisms. They can act as salt bridges, neutralizing negative charges on the protein surface and promoting intermolecular contacts that are essential for crystal packing.

In some instances, calcium ions are integral to the protein's structure and function, and their presence in the crystallization medium is crucial for obtaining crystals. For example, the crystallization of porcine pancreatic elastase in the presence of calcium chloride revealed the binding of calcium to a specific metal-binding site within the protein. lookchem.comsigmaaldrich.com Furthermore, screening kits designed for determining preliminary crystallization conditions for biological macromolecules often include calcium chloride dihydrate as a key component. hamptonresearch.comceitec.cz Researchers have also identified crystallization conditions for certain enzymes, such as an uncharacterized GNAT enzyme, that yielded microcrystals in the presence of calcium chloride, with further optimization using it as an additive leading to larger crystals suitable for analysis. researchgate.net

Microbial Cell Competence Enhancement

A cornerstone of molecular cloning is the introduction of foreign DNA into host organisms, most commonly the bacterium Escherichia coli. Calcium chloride dihydrate plays a pivotal role in rendering bacterial cells "competent," meaning they are able to take up extracellular DNA.

Preparation and Transformation of Competent Escherichia coli Cells

The calcium chloride method is a widely used and cost-effective technique for preparing competent E. coli cells. researchgate.netkyoto-u.ac.jpprotocols.io The protocol involves treating bacterial cells in their early log phase of growth with a cold solution of calcium chloride. scispace.com The positively charged calcium ions are thought to interact with the negatively charged phosphate (B84403) groups of the bacterial cell's outer membrane and the incoming plasmid DNA. fishersci.atfrontiersin.org This interaction is believed to neutralize the repulsive forces and create an electrostatically neutral environment, facilitating the binding of DNA to the cell surface. frontiersin.orgnih.gov

The process typically involves the following key steps:

Growth and Harvest: E. coli cells are grown to a specific optical density and then harvested by centrifugation.

Calcium Chloride Treatment: The cell pellet is resuspended in an ice-cold solution of calcium chloride. kyoto-u.ac.jp This step is crucial for inducing competence.

Incubation: The cells are incubated on ice for a period of time to allow for the interaction between the calcium ions and the cell membrane. Prolonged incubation in cold calcium chloride has been shown to improve the competence of E. coli cells. frontiersin.orgnih.gov

Heat Shock: The competent cells are mixed with the plasmid DNA and subjected to a brief heat shock, typically at 42°C. kyoto-u.ac.jpmybiosource.com This rapid temperature change is believed to create transient pores in the cell membrane, allowing the DNA to enter the cell. mybiosource.com

Recovery and Plating: The cells are then allowed to recover in a nutrient-rich medium before being plated on selective agar (B569324) plates to identify the transformed cells. researchgate.net

While more efficient methods exist, the calcium chloride method remains a reliable and accessible technique for routine cloning procedures, generally yielding a transformation efficiency of around 10^6 transformants per microgram of plasmid DNA. kyoto-u.ac.jp

Table 1: Factors Influencing Transformation Efficiency with Calcium Chloride

| Factor | Observation | Reference(s) |

| Divalent Cations | Divalent cations like magnesium, in addition to calcium, can enhance transformation efficiency. | frontiersin.orgnih.gov |

| Incubation Time | A 24-hour incubation in cold calcium chloride can make bacterial cells 20–30 times more competent. | frontiersin.orgnih.gov |

| Heat Shock | A brief heat shock step following calcium chloride treatment is generally considered to enhance DNA uptake. | scispace.com |

| Calcium Chloride Concentration | The optimal concentration of calcium chloride for DNA uptake in some bacteria is around 0.1 M. | frontiersin.orgnih.gov |

Mechanisms of DNA Transfection in Eukaryotic Cells

Calcium chloride is also a key component in the calcium phosphate transfection method, one of the oldest and most widely used techniques for introducing DNA into eukaryotic cells. wikipedia.orgresearchgate.net This chemical method relies on the formation of a co-precipitate of calcium phosphate and DNA. upenn.edu

The mechanism involves mixing a solution of calcium chloride containing the plasmid DNA with a buffered saline solution containing phosphate ions. wikipedia.org This results in the formation of a fine precipitate of calcium phosphate, which binds the DNA on its surface. wikipedia.orgbitesizebio.com When this suspension is added to a culture of eukaryotic cells, the cells take up the precipitate, likely through endocytosis or phagocytosis. researchgate.net

While the precise mechanism of uptake is not fully understood, it is believed that the precipitate adheres to the cell surface, and the subsequent internalization delivers the DNA into the cell's cytoplasm. wikipedia.orgupenn.edu The efficiency of this method can be influenced by factors such as the pH of the buffer, the concentration of calcium and phosphate, and the size of the precipitate particles. researchgate.netbitesizebio.com Although it is an inexpensive method, its efficiency can be cell-type dependent, and it has been associated with a higher frequency of mutations in the host cell's chromosomal DNA. researchgate.net

Enzyme and Protein Stability and Function

Calcium ions, often delivered in the form of calcium chloride dihydrate, play a significant role in the stability and function of various enzymes and proteins.

Stabilization and Crystallization of NADH-ubiquinone Oxidoreductase (Complex I)

NADH-ubiquinone oxidoreductase, also known as Complex I, is a large and complex enzyme essential for cellular respiration. The purification and structural analysis of this enzyme have been challenging due to its instability. Research has shown that divalent cations, including calcium, effectively stabilize the complex purified from Escherichia coli. nih.gov The addition of calcium chloride has been used in the stabilization and subsequent two-dimensional crystallization of Complex I. lookchem.comsigmaaldrich.commpbio.comscientificlabs.com This stabilization is crucial for obtaining preparations suitable for detailed structural studies. nih.gov Furthermore, the activity of Complex I has been shown to be dependent on the concentration of added calcium chloride. researchgate.net

Effects on Gelation and Rheological Properties of Proteins (e.g., β-lactoglobulin)

Calcium chloride significantly influences the gelation and rheological (flow) properties of proteins, a phenomenon of great importance in the food industry and in understanding protein-protein interactions. A well-studied example is β-lactoglobulin, a major whey protein.

Heating solutions of β-lactoglobulin can lead to an increase in viscosity, but the formation of self-supporting gels often requires the presence of salts like calcium chloride. researchgate.net Calcium ions strengthen β-lactoglobulin gels by forming cross-bridges between protein molecules. scientificlabs.co.ukresearchgate.net However, the concentration of calcium chloride is critical. While lower concentrations (around 10 mM) can lead to the formation of strong gels, higher concentrations may promote coagulation rather than gelation, resulting in weaker gel structures. researchgate.netoup.com

Studies have shown that the gel strength of β-lactoglobulin increases with the addition of calcium chloride, with maximum compressive strength achieved at specific concentrations. researchgate.net The presence of calcium ions can also affect the aggregation process of β-lactoglobulin during heat treatment. researchgate.net The interplay between calcium chloride concentration and other factors like pH and the presence of other salts determines the final textural properties of the protein gel. oup.combibliotekanauki.pl

Table 2: Effect of Calcium Chloride on β-lactoglobulin Gel Properties

| Parameter | Effect of Calcium Chloride | Reference(s) |

| Gel Strength | Increases gel strength by forming cross-bridges. | scientificlabs.co.ukresearchgate.net |

| Optimal Concentration for Gel Strength | Maximum compressive strength observed around 10 mM. | researchgate.net |

| High Concentrations | Can lead to coagulation and weaker gels. | researchgate.netoup.com |

| Aggregation | Influences the entire aggregation process from native protein to large aggregates. | researchgate.net |

Role in Metal Binding Sites of Enzymes (e.g., Porcine Pancreatic Elastase)

Calcium chloride dihydrate serves as a source of calcium ions (Ca²⁺) essential for the structural integrity and function of various enzymes. The binding of calcium is crucial for stabilizing enzyme conformations and influencing their catalytic activity. A notable example is found in the study of Porcine Pancreatic Elastase (PPE), a serine protease.

Research into the metal binding properties of PPE has revealed specific conditions under which calcium ions are incorporated into the enzyme's structure. nih.goviucr.org When PPE is crystallized from a solution containing sodium citrate (B86180) and calcium chloride, the Ca²⁺ ion occupies the primary metal-binding site. nih.govresearchgate.netiucr.org This finding is significant as it contradicts many earlier structural reports in the Protein Data Bank (PDB) which had identified sodium (Na⁺) as the bound metal ion under different crystallization conditions, such as from a sodium sulfate (B86663) solution. nih.goviucr.orgiucr.org

The precise identification of the bound metal ion is critical, as the coordination geometry and bond lengths differ between Ca²⁺ and Na⁺, which can influence interpretations of the enzyme's structure and function. iucr.org The use of highly redundant and accurate diffraction data, along with difference electron-density maps, provided convincing evidence for the presence of Ca²⁺ when calcium chloride is supplied in the crystallization medium. iucr.orgresearchgate.net Beyond the primary metal-binding site, studies have also identified up to three other anion-binding sites within the PPE structure. nih.govresearchgate.netiucr.org

Table 1: Metal Ion Binding in Porcine Pancreatic Elastase (PPE) under Different Crystallization Conditions

| Crystallization Condition | Predominant Metal Ion Bound | Supporting Evidence | Reference |

|---|---|---|---|

| Sodium sulfate solution | Sodium (Na⁺) | Difference electron-density maps, Anomalous difference electron-density maps | nih.gov, iucr.org, iucr.org |

Applications in Biomaterial Development

Calcium chloride dihydrate is a key reagent in the fabrication of various biomaterials, particularly in the formation of hydrogels used for applications like tissue engineering and controlled drug delivery. Its primary role is to function as a crosslinking agent, inducing gelation by interacting with specific polymers.

Poly(vinyl alcohol) as Versatile Biomaterial

Poly(vinyl alcohol) (PVA) is a biocompatible, water-soluble polymer widely used in the development of biomaterials. uniroma2.itsigmaaldrich.comresearchgate.net While PVA itself can form physical gels, its properties are often enhanced by creating composite or interpenetrating networks with other polymers, such as sodium alginate. uniroma2.itnih.gov In these composite systems, calcium chloride dihydrate plays a crucial role.

The development of PVA-alginate hydrogels frequently utilizes calcium chloride to ionically crosslink the alginate component. Alginate is a polysaccharide that gels in the presence of divalent cations like Ca²⁺. The process often involves preparing a solution containing PVA and sodium alginate, which is then exposed to a calcium chloride solution. uniroma2.itnih.gov The Ca²⁺ ions from the dissolved calcium chloride dihydrate induce the crosslinking of the alginate chains, forming a stable hydrogel network with the PVA polymer interspersed. nih.gov

For instance, one method describes adding a suspension of PVA beads onto an alginate film, followed by covering the sample with a 0.2M solution of CaCl₂ to initiate gel formation. uniroma2.it Another approach involves immersing a paste of PVA, sodium alginate, and cellulose (B213188) nanofibrils into a calcium chloride solution to trigger crosslinking and simultaneously promote the in-situ mineralization of calcium phosphates, creating a bioactive composite material for bone and wound healing applications. nih.gov This demonstrates the utility of calcium chloride dihydrate in fabricating complex, multi-component biomaterials based on PVA. nih.govmdpi.com

Table 2: Use of Calcium Chloride Dihydrate in PVA-Based Biomaterial Formulations

| Biomaterial System | Components | Role of Calcium Chloride Dihydrate | Intended Application | Reference |

|---|---|---|---|---|

| PVA-Alginate Hydrogel | Poly(vinyl alcohol), Sodium Alginate | Crosslinking agent for alginate to form a gel matrix | General biomaterial development | uniroma2.it |

| Mineralized PVA/Alginate Hydrogel | Poly(vinyl alcohol), Sodium Alginate, TEMPO-oxidized cellulose nanofibrils | Triggers crosslinking of polymer chains and promotes in-situ mineralization of calcium phosphates | Bone and wound healing | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Calcium chloride |

| Calcium chloride dihydrate |

| Calcium phosphate |

| Dicalcium phosphate dehydrate |

| Glutaraldehyde |

| Hydroxyapatite (B223615) |

| Poly(vinyl alcohol) |

| Sodium alginate |

| Sodium citrate |

| Sodium sulfate |

| Tetraethyl orthosilicate |

Catalytic Roles of Calcium Chloride Dihydrate in Chemical Synthesis

Applications in Organic Reaction Catalysis

Calcium chloride dihydrate serves as a versatile catalyst in several types of organic reactions. Its Lewis acidic nature, owing to the calcium ion, allows it to activate substrates and facilitate bond formation. This catalytic activity is harnessed in various synthetic methodologies, offering an economical and greener alternative to more hazardous or expensive catalysts.

A significant application of calcium chloride dihydrate as a catalyst is in the one-pot, three-component synthesis of hexahydropyrimidine (B1621009) derivatives. sigmaaldrich.com This reaction typically involves the condensation of a β-dicarbonyl compound (such as ethyl or methyl acetoacetate), an amine (like aniline (B41778) or its derivatives), and formaldehyde (B43269). chesci.comresearchgate.net The use of calcium chloride dihydrate under solvent-free conditions at room temperature has been shown to be a highly efficient method for preparing these heterocyclic compounds. chesci.comresearchgate.net

Research has demonstrated that a stoichiometric ratio of 1:2:3 for the β-dicarbonyl compound, amine, and formaldehyde, respectively, in the presence of 10 mol% of calcium chloride dihydrate, provides optimal conditions for achieving high yields of the desired hexahydropyrimidine derivatives. chesci.com The reaction proceeds smoothly with stirring at room temperature, and the desired products can be obtained in good to excellent yields (70-95%) within a relatively short reaction time. chesci.comresearchgate.net

The effectiveness of this catalytic system has been tested with a variety of substituted anilines, including those with both electron-donating and electron-withdrawing groups. The results indicate that the catalyst is robust and provides consistently high yields across a range of substrates. chesci.com The reaction progress can be easily monitored, and the final products are typically purified by recrystallization from a suitable solvent like hot ethanol. chesci.com

The following table summarizes the results for the synthesis of various hexahydropyrimidine derivatives using calcium chloride dihydrate as a catalyst under solvent-free conditions.

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | 5-acetyl-1,3-diphenyl-hexahydropyrimidine-5-ethyl ester | 10 | 70 |

| 2 | 2-Chloroaniline | 5-acetyl-1,3-bis(2-chlorophenyl)-hexahydropyrimidine-5-ethyl ester | 15 | 75 |

| 3 | 4-Fluoroaniline | 5-acetyl-1,3-bis(4-fluorophenyl)-hexahydropyrimidine-5-ethyl ester | 12 | 80 |

| 4 | 4-Bromoaniline | 5-acetyl-1,3-bis(4-bromophenyl)-hexahydropyrimidine-5-ethyl ester | 20 | 78 |

| 5 | 4-Methylaniline | 5-acetyl-1,3-bis(p-tolyl)-hexahydropyrimidine-5-ethyl ester | 8 | 85 |

Data sourced from Chemical Science Review and Letters. chesci.com

Under solvent-free conditions, the catalytic role of calcium chloride dihydrate in the synthesis of hexahydropyrimidines is proposed to proceed through a specific pathway. chesci.com The Lewis acidic nature of the Ca²⁺ ion is central to this mechanism.

The proposed mechanism involves the following key steps:

Activation of Formaldehyde: The calcium ion coordinates with the oxygen atom of formaldehyde, increasing its electrophilicity.

Mannich-type Reaction: The activated formaldehyde then reacts with the amine to form an iminium ion. This is followed by the reaction of the iminium ion with the enol form of the β-dicarbonyl compound (ethyl acetoacetate) in a Mannich-type reaction. This sequence of reactions occurs twice in succession on the alpha-carbon of the carbonyl group. chesci.com

Cyclization and Dehydration: The intermediate formed then undergoes an intramolecular cyclization with another molecule of the amine, followed by dehydration, to yield the final hexahydropyrimidine ring structure.

The absence of a solvent is advantageous as it can lead to higher reactant concentrations and, in some cases, enhanced reaction rates. The calcium chloride dihydrate, being a solid catalyst, can be easily separated from the reaction mixture at the end of the reaction. This methodology, therefore, represents a simple, efficient, and economical approach for the synthesis of these important heterocyclic compounds. chesci.comresearchgate.net

Environmental Impact and Remediation Studies of Calcium Chloride Dihydrate

Soil and Water Chemistry Alterations

The introduction of calcium chloride dihydrate into the environment can lead to significant changes in the chemical composition of soil and water.

Influence on Soil pH and Salinization

Calcium chloride is composed of a weak base and a strong acid, giving it an acidifying effect that can lower soil pH. usda.gov Long-term or excessive use can lead to soil salinization, where the accumulation of salts can negatively impact agricultural productivity. zbaqchem.comcrecompany.com The increased concentration of calcium ions can displace other essential cations in the soil, potentially leading to nutrient imbalances. zbaqchem.comprogressivecrop.com However, some studies suggest that calcium chloride can improve soil structure and increase permeability, which can be beneficial in certain soil types. oxycalciumchloride.com In some agricultural contexts, calcium chloride is intentionally applied to modify soil pH and enhance nutrient uptake by plants. crecompany.com The impact on soil pH is a complex interaction influenced by the initial soil composition, the amount of calcium chloride applied, and environmental conditions like rainfall, which can leach the salt. researchgate.net

Table 1: Effects of Calcium Chloride on Soil Properties

| Property | Effect of Calcium Chloride Dihydrate | References |

| pH | Can lower soil pH due to its acidifying nature. | usda.gov |

| Salinization | Can increase soil salinity with repeated or heavy application. | zbaqchem.comcrecompany.com |

| Structure | May improve soil structure and permeability. | oxycalciumchloride.com |

| Nutrient Balance | Can displace other cations, potentially leading to imbalances. | zbaqchem.comprogressivecrop.com |

Migration and Dissociation in Aquatic Environments

Due to its high solubility in water, calcium chloride dihydrate readily dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions when it enters aquatic environments. zbaqchem.comannexechem.comnih.gov This can lead to increased salinity and alter the chemical balance of water bodies. crecompany.com The migration of these ions is influenced by factors such as water flow and soil type. In areas with high application rates, such as roads treated for de-icing, runoff can carry significant concentrations of these ions into nearby streams, rivers, and groundwater. zbaqchem.com Studies have shown that at high concentrations, the interaction between calcium and chloride ions can change, forming ion pairs which can affect their behavior and bioavailability in the water. researchgate.net While calcium is a natural and essential component of aquatic ecosystems, excessive chloride levels can be harmful to aquatic life. oxycalciumchloride.com

Ecological Considerations in De-icing and Dust Control Applications

The widespread use of calcium chloride dihydrate as a de-icing agent and for dust suppression raises ecological concerns, particularly regarding its impact on vegetation and aquatic ecosystems.

Comparative Studies with Other De-icing Agents on Vegetation

Research comparing the effects of different de-icing agents on roadside vegetation has yielded varied results. While high concentrations of any de-icing salt can be detrimental to plants, some studies suggest that calcium chloride may be less harmful than sodium chloride (rock salt). petronaftco.com The accumulation of chloride ions is a primary cause of damage to plants, and different species exhibit varying levels of tolerance. oxycalciumchloride.com One study indicated that the presence of calcium ions might help plants regulate the uptake of other ions, potentially mitigating some of the negative effects of high chloride concentrations. oxycalciumchloride.com However, other research has shown that calcium chloride can still cause significant damage to vegetation, including scorched leaves and inhibited growth. usda.gov A study on turfgrass found that calcium chloride pellets were generally less damaging than most other de-icers. oxycalciumchloride.com

Table 2: Comparative Impact of De-icing Agents on Vegetation

| De-icing Agent | General Impact on Vegetation | References |

| **Calcium Chloride (CaCl₂) ** | Less harmful than NaCl in some studies, but can still cause damage at high concentrations. | usda.govpetronaftco.com |

| Sodium Chloride (NaCl) | High levels of sodium can degrade soil structure and be toxic to plants. | researchgate.net |

| Calcium Magnesium Acetate (CMA) | Generally found to be less harmful to plants than sodium chloride. | researchgate.net |

Impact on Aquatic Organisms and Ecosystems

The runoff of calcium chloride from roads and other treated surfaces can have significant impacts on aquatic ecosystems. The increased chloride concentration in water bodies can be toxic to various aquatic organisms, including fish, invertebrates, and amphibians. zbaqchem.com High concentrations of calcium chloride have been shown to be lethal to certain soil and water microorganisms, including phytoplankton. ej-geo.org One study found that about 90% of phytoplankton died when exposed to a 15.0 mM calcium chloride solution. ej-geo.org The introduction of calcium chloride can also lead to eutrophication by altering water chemistry. For instance, calcium ions can react with phosphates in the water, causing them to precipitate out. crecompany.com This reduction in available phosphates can limit the growth of algae, which may seem beneficial, but drastic changes in nutrient availability can disrupt the entire aquatic food web. crecompany.com While calcium chloride is classified as "practically non-toxic to aquatic organisms" at low concentrations, excessive amounts can lead to significant ecological harm. oxycalciumchloride.com

Waste Management and Disposal Considerations

Proper management and disposal of calcium chloride dihydrate are crucial to minimize its environmental impact. fishersci.com For solid calcium chloride, disposal methods depend on local regulations. In many areas, it can be disposed of in the regular trash if it is in a sealed container to prevent contact with handlers. wikihow.com However, some jurisdictions classify it as a "special waste" that must be taken to a hazardous waste disposal facility. wikihow.com It is important to check local laws before disposing of solid calcium chloride. wikihow.com

Liquid calcium chloride solutions can often be disposed of by flushing them down the drain with a large amount of water to dilute the concentration. wikihow.com However, it is crucial not to discharge undiluted or large quantities of calcium chloride into waterways, drains, or sewers, as this can contaminate water sources. ecplabchem.co.nzsigmaaldrich.com For industrial applications, waste material should be disposed of in accordance with national and local regulations, often through licensed commercial waste collection services. ecplabchem.co.nzsigmaaldrich.com Personal protective equipment should be worn during handling and disposal to avoid skin and eye irritation. ecplabchem.co.nz

Theoretical and Computational Chemistry Studies of Calcium Chloride Dihydrate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope, providing a dynamic view of molecular systems. For calcium chloride solutions, these simulations have been instrumental in understanding the structural and transport properties by modeling the intricate dance between ions and water molecules. bohrium.com

Hydration Behavior of Calcium and Chloride Ions in Aqueous Solutions

MD simulations have extensively explored the hydration characteristics of Ca²⁺ and Cl⁻ ions. The arrangement of water molecules around these ions, known as the hydration shell, is a key determinant of the solution's properties. mdpi.com Studies using both classical and ab initio MD (AIMD) simulations have provided detailed pictures of these hydration structures.

The first hydration shell of the Ca²⁺ ion has been a subject of particular interest. While many AIMD simulations, such as Car–Parrinello molecular dynamics (CPMD), suggest a well-defined first solvation shell consisting of six water molecules, experimental results often indicate a higher and more variable coordination number. rsc.orgacs.org Equilibrium MD simulations across a broad concentration range (1 wt.% to 60 wt.%) have sought to reconcile these findings, showing that the coordination number is highly dependent on the salt concentration. mdpi.com The distance between the calcium ion and the oxygen atoms of the surrounding water molecules in the first hydration shell is a critical parameter, with MD simulations and diffraction experiments reporting values in a consistent range. mdpi.comresearchgate.net

The chloride ion's hydration is characterized as more flexible and less structured compared to the strongly hydrating calcium ion. researchgate.net

Table 1: Hydration Properties of Ca²⁺ in Aqueous Solutions from MD Simulations

| Parameter | Finding | Method/Condition | Source |

|---|---|---|---|

| Ca²⁺-Water Coordination Number (CN) | ~6 | Car–Parrinello MD (CPMD) | acs.org |

| Ca²⁺-Water Coordination Number (CN) | 6.8 - 8.0 | Experimental (EXAFS) | rsc.org |

| Ca²⁺-Water Coordination Number (CN) | 8 (at 10-20 wt.%) | Equilibrium MD | mdpi.com |

| Ca²⁺-O Distance | 2.39 Å | Car–Parrinello MD (CPMD) | acs.org |

| Ca²⁺-O Distance | 2.43 - 2.46 Å | MD & Diffraction Studies | mdpi.comresearchgate.net |

Ion-Ion and Ion-Water Interactions

The macroscopic properties of calcium chloride solutions are governed by a delicate balance between ion-ion (Ca²⁺-Cl⁻) and ion-water interactions. bohrium.com MD simulations show that at low concentrations, ions are typically fully hydrated, existing as separate entities surrounded by water molecules. mdpi.com However, as concentration increases, the interactions between the ions themselves become more significant. mdpi.com

Simulations have identified several types of ion pairing:

Contact Ion Pairs (CIP): Where the Ca²⁺ and Cl⁻ ions are in direct contact. researchgate.netarxiv.org

Solvent-Shared Ion Pairs (SSIP): Where a single water molecule is located between the Ca²⁺ and Cl⁻ ions. researchgate.net

Solvent-Separated Ion Pairs: Where both ions retain their first hydration shell but are in close proximity. acs.org

The formation of these ion pairs is a crucial phenomenon, as it involves the displacement of water molecules from the ion's hydration shell. mdpi.com The choice of force field in simulations is critical, as some standard models can overestimate the tendency for ions to form direct pairs and artificial clusters, which affects the calculated properties of the solution. bohrium.comnih.gov Advanced simulations reveal that multiple solvation structures, including fully hydrated ions and various ion pairs, can coexist in the solution. arxiv.org

Influence of Concentration on Hydration Shell Structures

The concentration of calcium chloride has a profound effect on the structure of the ionic hydration shells. mdpi.com MD simulations performed over a wide range of concentrations (from 1 wt.% to 60 wt.%) have quantified these changes in detail. mdpi.com

A "hydration limit" has been identified at approximately 10 wt.% CaCl₂, below which the coordination numbers of the ions remain relatively constant. mdpi.com Beyond this limit, as the salt concentration rises, significant changes occur:

The number of water molecules solvating the ions decreases. mdpi.com This is attributed to the increased formation of ion pairs, where chloride ions displace water molecules in the first hydration shell of the calcium ions. mdpi.com

The coordination number of water around Ca²⁺ decreases noticeably. For instance, simulations show the Ca²⁺ hydration number drops from eight at 20 wt.% to six at 40 wt.% and further to just three at 60 wt.%. mdpi.com

Conversely, the Ca²⁺-Cl⁻ coordination number increases. While essentially zero in dilute solutions, it grows with concentration, with an average of two Cl⁻ ions found near a Ca²⁺ ion at 40 wt.% and three at 60 wt.%. mdpi.com

This transition from fully hydrated ions to a network of ion pairs fundamentally alters the solution's structure and properties. mdpi.com

Table 2: Effect of CaCl₂ Concentration on Ca²⁺ Coordination Numbers (CN) from MD Simulations

| CaCl₂ Concentration (wt.%) | Avg. CN of Water around Ca²⁺ (Ca-O) | Avg. CN of Chloride around Ca²⁺ (Ca-Cl) | Source |

|---|---|---|---|

| 10 | 8 | ~0 | mdpi.com |

| 20 | 8 | ~0 | mdpi.com |

| 40 | 6 | 2 | mdpi.com |

| 60 | 3 | 3 | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, bonding, and reactivity of calcium chloride dihydrate at the atomic level. These methods allow for the analysis of interactions that classical simulations cannot fully capture.

Exploration of Molecular Interactions and Bonding

DFT studies have been employed to quantify the nature and strength of the chemical bonds within calcium chloride hydrates. acs.org By analyzing the electron density, these calculations can distinguish between different types of chemical bonds. For instance, the analysis of bond critical points (BCPs) helps to characterize the interactions. A positive value for the Laplacian of the electron density at a BCP is indicative of a closed-shell interaction, which is characteristic of ionic bonds and hydrogen bonding. tue.nl

These studies have quantified the bonding in various hydrated forms of CaCl₂. DFT results show that highly coordinated calcium chloride complexes (e.g., [CaCl₄]²⁻) that are unstable in the gas phase can be stabilized by their hydration shells in an aqueous solution. researchgate.netx-mol.com The interaction with water molecules is crucial for the stability of these complex ionic species. x-mol.com DFT calculations also reveal how interatomic distances change with the degree of hydration. For example, the average Ca–Cl distance in CaCl₂ hydrates increases as the number of water molecules in the structure increases. acs.org

Table 3: Ca-Cl Interatomic Distances in CaCl₂ Hydrates from DFT Calculations

| System | Average Ca-Cl Distance (Å) | Source |

|---|---|---|

| Anhydrous CaCl₂ (n=0) | 2.45 | acs.org |

| Hydrated CaCl₂ (n=0 to 6) | Increases from 2.45 to 3.83 | acs.org |

Analysis of Electronic Properties and Reactivity

DFT is a powerful tool for calculating a range of electronic properties that describe the chemical reactivity of a molecule. researchgate.netnih.gov These "reactivity descriptors" include concepts like chemical hardness, electrophilicity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which help predict how and where a molecule will react. researchgate.netmdpi.com

For calcium chloride dihydrate, DFT calculations have shed light on its stability and reactivity. Analysis of Bader atomic charges confirms that electrostatic interactions play a dominant role in the stability and hydration of CaCl₂ hydrates. acs.org A key aspect of reactivity for salt hydrates is their tendency to undergo hydrolysis. DFT calculations have shown that the energy required for a crucial step in hydrolysis is significantly higher for CaCl₂·2H₂O (33.75 kcal/mol) compared to MgCl₂·2H₂O (19.55 kcal/mol). tue.nl This finding indicates that calcium chloride dihydrate has a greater resistance to hydrolysis, an important aspect of its chemical reactivity and stability. tue.nl

Phenomenological Models for Phase Transitions